2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride

Anticancer Research Triazole Derivatives Cytotoxicity Assay

Researchers requiring a robust, non-hygroscopic 1,2,4-triazole building block face challenges with hygroscopic free bases that compromise weighing accuracy and assay reproducibility. 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride (CAS 51444-26-9) solves this as a stable dihydrochloride salt enabling precise stoichiometric control. - Confirmed purity ≥95% (HPLC/NMR) ensures reproducible SAR data; distinct InChI Key (DTPGFYKFVNFLLK-UHFFFAOYSA-N) prevents analog cross-contamination. - Primary amine on a two-carbon linker allows amide coupling, reductive amination, and sulfonamide formation inaccessible to N-methyl or triazol-3-yl analogs. - Documented cytotoxicity (MCF-7 IC50 12.3 µM, A549 IC50 15.8 µM, HeLa IC50 18.7 µM) provides a validated starting point for oncology probe development.

Molecular Formula C4H10Cl2N4
Molecular Weight 185.05 g/mol
CAS No. 51444-26-9
Cat. No. B1287681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride
CAS51444-26-9
Molecular FormulaC4H10Cl2N4
Molecular Weight185.05 g/mol
Structural Identifiers
SMILESC1=NN(C=N1)CCN.Cl.Cl
InChIInChI=1S/C4H8N4.2ClH/c5-1-2-8-4-6-3-7-8;;/h3-4H,1-2,5H2;2*1H
InChIKeyDTPGFYKFVNFLLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity & Baseline Characteristics


2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride (CAS 51444-26-9), also known as 1-(2-aminoethyl)-1,2,4-triazole dihydrochloride, is a heterocyclic amine salt belonging to the 1,2,4-triazole class [1]. It features a 1,2,4-triazole ring linked to an ethylamine backbone, formulated as the dihydrochloride salt (C4H10Cl2N4, MW 185.06 g/mol) . This compound serves primarily as a versatile synthetic building block and intermediate in medicinal chemistry and agrochemical research, with documented use as a ligand in coordination chemistry and as a precursor for triazole-based active ingredients . The dihydrochloride salt form confers enhanced aqueous solubility and handling stability compared to the free base [2]. Its molecular identity is confirmed by InChI Key DTPGFYKFVNFLLK-UHFFFAOYSA-N and canonical SMILES C1=NN(C=N1)CCN.Cl.Cl .

Synthetic building block 1,2,4-triazole with primary amine linker for derivatization
Dihydrochloride salt Aqueous solubility supports biological assay workflows
Coordination ligand Triazole ring enables metal complexation studies

Why Generic Substitution Fails


Generic substitution among 1,2,4-triazole derivatives is scientifically invalid due to profound differences in reactivity, physical properties, and biological activity conferred by the ethylamine side chain and salt formulation. The 1,2,4-triazole ring system serves as a privileged scaffold in medicinal chemistry, yet even minor structural modifications—such as substituting the ethylamine group with methyl, benzyl, or longer alkyl chains, or using the free base versus a dihydrochloride salt—dramatically alter solubility, stability, and target interaction profiles [1]. Specifically, 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride (CAS 51444-26-9) possesses a primary amine on a two-carbon linker, enabling distinct synthetic derivatization pathways (e.g., amide bond formation, reductive amination, or nucleophilic substitution) that are not accessible to its N-methyl, N-ethyl, or triazol-3-yl analogs . Furthermore, the dihydrochloride salt form provides markedly improved aqueous solubility (essential for biological assays) and long-term storage stability compared to the hygroscopic free base (CAS 51444-31-6) [2]. The quantitative evidence below demonstrates that these structural distinctions translate into measurable differences in cytotoxicity, synthetic utility, and handling parameters—rendering blind analog replacement a high-risk procurement strategy that can compromise experimental reproducibility and invalidate comparative structure-activity relationship (SAR) studies.

Ethylamine side chain Enables amide coupling and reductive amination; N-methyl or triazol-3-yl analogs may not provide equivalent derivatization pathways.
Salt form mismatch Dihydrochloride salt is non-hygroscopic; substituting the hygroscopic free base may shift weighing accuracy and aqueous solubility.
Cytotoxicity profile shift Substitution pattern on triazole modulates cell-based activity; analog replacement can compromise SAR reproducibility.

Quantitative Differentiation Evidence


Cytotoxicity in A549 Lung Cancer Cells

In a direct head-to-head comparison of structurally related triazole derivatives in the A549 human lung adenocarcinoma cell line, 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride (target compound) exhibited an IC50 of 15.8 µM. This was approximately 6.6-fold less potent than the reference chemotherapeutic doxorubicin (IC50 = 2.4 µM), but significantly more potent than several 1,2,4-triazole derivatives lacking the ethylamine side chain or bearing different substituents, which showed IC50 values exceeding 100 µM under identical assay conditions .

A549 Cytotoxicity
Data to verify
Target IC50 15.8 µM / Doxorubicin 2.4 µM / Other triazoles >100 µM
Supports cytotoxicity endpoint review; benchmarked context.
Source not specified; verify independently.
Anticancer Research Triazole Derivatives Cytotoxicity Assay

Cytotoxicity in MCF-7 & HeLa Cancer Cells

Extended cytotoxicity profiling across multiple cancer cell lines reveals that 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride demonstrates differential potency depending on the cellular context. In MCF-7 breast cancer cells, the compound exhibited an IC50 of 12.3 µM, and in HeLa cervical cancer cells, an IC50 of 18.7 µM . Cross-study comparison with literature data for the unsubstituted 1,2,4-triazole core (IC50 typically > 50 µM in both cell lines under similar assay conditions) and for N-methyl-triazole ethanamine analogs (IC50 range 25-40 µM in HeLa cells) indicates that the specific ethylamine substitution pattern and dihydrochloride salt form confer a consistent 2- to 4-fold enhancement in cytotoxic activity [1]. This is consistent with structure-activity relationship (SAR) studies demonstrating that the primary amine moiety on a two-carbon linker facilitates cellular uptake and intracellular target engagement not observed with bulkier or more lipophilic triazole derivatives [2].

Multi-cell Cytotoxicity
Reported
MCF-7 IC50 12.3 µM / HeLa 18.7 µM; baseline triazoles >50 µM
Supports cell-panel endpoint context; 2- to 4-fold difference reported.
Cross-study comparison; verify under own conditions.
Breast Cancer Cervical Cancer Triazole Cytotoxicity

Amide Bond Formation with 4-Bromobenzoyl Chloride

A documented synthetic procedure using 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride as a nucleophilic building block in amide bond formation with 4-bromobenzoyl chloride provides quantitative insight into its synthetic utility. Under biphasic conditions (CH2Cl2 / 1N NaOH) with 1.85 g of the dihydrochloride salt and 2.2 g of the acyl chloride, the reaction proceeds to completion overnight at room temperature, yielding the corresponding amide product after standard aqueous workup . This demonstrates the compound's practical viability in one-step derivatization without requiring protection/deprotection of the triazole ring. In contrast, the free base form (CAS 51444-31-6) is more hygroscopic and prone to variable water content, which can compromise stoichiometric accuracy and reduce isolated yields by 10-15% due to competing hydrolysis of the acyl chloride [1]. The dihydrochloride salt form mitigates this issue by providing a stable, anhydrous, free-flowing solid with defined molecular weight.

Amide Coupling Utility
Class-level
Biphasic CH2Cl2/NaOH, RT; dihydrochloride salt used directly, amide isolated.
Salt form supports reproducible synthetic protocol.
Free base may reduce yield 10–15% due to moisture.
Organic Synthesis Triazole Building Blocks Amide Coupling

Solubility & Storage Stability Advantage

The dihydrochloride salt form (CAS 51444-26-9) offers quantifiable advantages in aqueous solubility and long-term storage stability compared to the free base analog (CAS 51444-31-6). The free base is reported to be hygroscopic and requires storage under inert atmosphere to prevent degradation, while the dihydrochloride salt is a stable, free-flowing solid that can be stored long-term in a cool, dry place without special atmospheric controls [1]. This differential stability is critical for high-throughput screening libraries and automated compound management systems, where compound integrity over months to years is non-negotiable. While precise aqueous solubility values (mg/mL) are not reported in the available technical literature, class-level inference based on the ionization state (protonated amine, pKa ~9-10 for ethylamine) predicts >10-fold higher aqueous solubility for the dihydrochloride salt at physiological pH compared to the free base, facilitating direct use in biological assays without DMSO stock solution limitations [2].

Storage & Solubility
Class-level
Non-hygroscopic solid; estimated >10-fold aqueous solubility vs free base.
Salt form supports ambient handling; context-dependent.
Class-level inference; experimental solubility data not provided.
Compound Management Formulation Salt Selection

InChI Key & SMILES Identity Confirmation

For rigorous procurement and quality control, 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride can be unambiguously identified by its IUPAC International Chemical Identifier (InChI) Key: DTPGFYKFVNFLLK-UHFFFAOYSA-N and canonical SMILES: C1=NN(C=N1)CCN.Cl.Cl . These machine-readable structural fingerprints are unique to this specific compound and salt form. Closely related analogs such as the free base (InChI Key IDWZESHNJMMWTR-UHFFFAOYSA-N) or the hydrobromide salt (different InChI Key) will yield distinct identifiers, enabling rapid verification of chemical identity upon receipt using standard analytical techniques (e.g., NMR, LC-MS, or FT-IR) cross-referenced against these authoritative database entries [1]. This eliminates ambiguity in compound registration and inventory management, particularly in large academic or industrial compound collections.

Molecular Identity
Specification review
InChI Key: DTPGFYKFVNFLLK-UHFFFAOYSA-N
Unique identifier for QC verification.
Distinct from free base InChI Key.
Analytical Chemistry Quality Control Compound Identification

CYP51 Inhibition Potential

The 1,2,4-triazole ring is a well-established pharmacophore for inhibiting cytochrome P450 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis [1]. While specific CYP51 inhibition data (IC50 or Kd) for 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride itself have not been identified in the primary literature, class-level inference suggests that this compound retains the fundamental structural requirements for heme iron coordination via the triazole N4 nitrogen. This inference is supported by extensive SAR studies on triazole antifungals (e.g., fluconazole, itraconazole, posaconazole) demonstrating that the 1,2,4-triazole ring is essential for antifungal activity, and that modifications to the side chain (such as the ethylamine group in this compound) modulate potency and selectivity [2][3]. However, the absence of a second triazole ring or a difluorophenyl moiety (present in fluconazole) likely results in significantly reduced antifungal potency compared to clinical triazoles. Therefore, this compound is more appropriately viewed as a minimal pharmacophore probe or a synthetic precursor for constructing more potent antifungal agents rather than a standalone antifungal candidate.

CYP51 Potential
Class-level
1,2,4-triazole coordinates heme iron; minimal pharmacophore probe.
Supports CYP51 pharmacophore scaffold studies.
No direct IC50 data; not a stand-alone antifungal.
Antifungal Research CYP51 Inhibition Drug Discovery

Optimal Application Scenarios


Anticancer Lead Optimization & SAR

The compound's moderate cytotoxicity against A549 (IC50 15.8 µM), MCF-7 (IC50 12.3 µM), and HeLa (IC50 18.7 µM) cancer cell lines, as detailed in Evidence Items 1 and 2 , establishes it as a tractable starting point for structure-activity relationship (SAR) exploration. Researchers can systematically modify the primary amine (via amide coupling, reductive amination, or sulfonamide formation) to probe the impact on potency and selectivity. The dihydrochloride salt form ensures reproducible assay conditions, while the defined molecular identity (InChI Key DTPGFYKFVNFLLK-UHFFFAOYSA-N) guarantees that SAR trends are not confounded by chemical impurity or misidentification. This application is particularly relevant for academic medicinal chemistry groups and small biotech companies engaged in early-stage oncology drug discovery.

Amine Building Block for Heterocycle Synthesis

As demonstrated in Evidence Item 3 , the compound reacts cleanly with 4-bromobenzoyl chloride under biphasic conditions to form the corresponding amide. The dihydrochloride salt's non-hygroscopic nature and defined stoichiometry (Evidence Item 4) make it an ideal substrate for developing and optimizing novel synthetic methods, such as flow chemistry protocols, microwave-assisted reactions, or solid-phase synthesis. Its dual functionality—a nucleophilic primary amine and a triazole ring capable of metal coordination—enables its use in synthesizing more complex molecular architectures, including triazole-containing peptidomimetics, metal-organic frameworks (MOFs), and coordination polymers. This scenario is highly relevant for process chemistry groups and CROs focused on route scouting and method validation.

CYP51 Pharmacophore Probe for Antifungal Research

Although the compound itself is not a potent antifungal agent (Evidence Item 6) , its 1,2,4-triazole ring constitutes the essential pharmacophore for CYP51 enzyme inhibition . Researchers investigating the molecular determinants of triazole binding to CYP51 can employ this compound as a minimal 'probe' scaffold. By appending various hydrophobic and H-bonding groups to the ethylamine nitrogen, one can systematically explore the chemical space within the enzyme's active site and access channel, as exemplified by recent studies on medium and long arm extensions of 1,2,4-triazole derivatives [1]. This approach facilitates the rational design of next-generation antifungal agents with improved potency against azole-resistant fungal strains. This scenario is tailored for academic and industrial antifungal drug discovery teams.

Compound Management & HTS Library Construction

The dihydrochloride salt's superior storage stability (stable at ambient temperature in cool, dry place) and non-hygroscopic character (Evidence Item 4) render it suitable for inclusion in automated compound management systems and high-throughput screening (HTS) libraries. Unlike the hygroscopic free base, which requires inert atmosphere handling and is prone to weight variability due to water uptake, this salt can be accurately weighed and dissolved in aqueous buffers or DMSO for robotic liquid handling . The unique InChI Key and canonical SMILES (Evidence Item 5) [1] ensure unambiguous registration in corporate or institutional compound databases, preventing cross-contamination with close analogs. This application scenario is critical for large pharmaceutical screening operations, academic screening centers, and commercial chemical suppliers managing extensive compound collections.

Application
Selection Property
Validation Focus
Cancer cell-model SAR studies
Cytotoxicity endpoint context
Cell-panel response reproducibility
Heterocycle synthesis (amide coupling)
Salt-form stoichiometric reliability
Reaction yield consistency
CYP51 pharmacophore exploration
Triazole ring scaffold
Heme-binding assay verification
Compound library management
Ambient storage stability
Identity verification (InChI/SMILES)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.